Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
Description
Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPGQOGEYWAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F12NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis via Chiral Auxiliary-Mediated Approaches
The (S)- and (R)-enantiomers are synthesized through asymmetric induction using chiral catalysts or auxiliaries. A representative procedure involves:
- Grignard Addition : A pyrrolidine-derived organometallic reagent reacts with 3,5-bis(trifluoromethyl)benzophenone.
- Stereochemical Control : Chiral ligands like BINAP or sparteine direct the configuration during the nucleophilic addition.
- Reduction : Sodium borohydride reduces the intermediate ketone to the secondary alcohol.
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1 | THF, −78°C to rt | 85% | - |
| 2 | (S)-BINAP/Pd(OAc)₂ | 78% | ≥99% |
| 3 | NaBH₄, MeOH, 0°C | 92% | - |
This method achieves high enantioselectivity (>99% ee) for both enantiomers, critical for pharmaceutical applications.
Multi-Step Synthesis from Pyrrolidine Precursors
A modular route involves functionalizing pyrrolidine before introducing fluorinated aryl groups:
- Pyrrolidine Functionalization : N-protected pyrrolidine is lithiated and treated with 3,5-bis(trifluoromethyl)phenyl electrophiles.
- Deprotection and Oxidation : Removal of protecting groups followed by oxidation to a ketone intermediate.
- Diastereoselective Reduction : Catalytic hydrogenation or borohydride reduction yields the target alcohol.
- Lithiation : LDA in THF at −78°C
- Electrophilic Quenching : 3,5-bis(trifluoromethyl)phenyl bromide, −78°C to rt
- Reduction : Pd/C (10%) in EtOH, H₂ (50 psi), 80% yield
Resolution of Racemic Mixtures
For non-catalytic applications, racemic synthesis followed by chiral resolution is employed:
- Racemic Synthesis : Symmetrical addition of Grignard reagents to ketones without stereochemical control.
- Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers.
| Method | Resolution Factor (Rₛ) | Purity |
|---|---|---|
| Chiral HPLC (Daicel CHIRALPAK®) | 1.8 | ≥99% |
| Simulated Moving Bed (SMB) | 2.1 | 99.5% |
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize polymer-supported reagents to streamline synthesis:
- Immobilized Catalysts : Chiral catalysts bound to polystyrene resins enable recyclability.
- Stepwise Functionalization : Sequential aryl group addition on solid supports minimizes purification.
- 30% reduction in solvent use vs. traditional methods
- Catalyst reuse for ≥5 cycles without loss of activity
Comparative Analysis of Methods
| Method | Cost Efficiency | Stereoselectivity | Scalability |
|---|---|---|---|
| Chiral Auxiliary-Mediated | Moderate | High (≥99% ee) | Limited |
| Racemic Resolution | Low | Moderate | High |
| Solid-Phase Synthesis | High | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclocondensation and aza-Michael reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy and stabilizing transition states .
Comparison with Similar Compounds
Similar Compounds
- ®-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol
- (S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol
Uniqueness
Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is unique due to its specific trifluoromethyl groups and pyrrolidine ring, which confer distinct chemical properties and reactivity. These features make it particularly valuable in catalysis and organic synthesis .
Biological Activity
Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, also known as (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple trifluoromethyl groups and a pyrrolidine moiety, suggests a range of biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.
- Molecular Formula : C21H15F12NO
- Molecular Weight : 525.33 g/mol
- CAS Number : 948595-00-4
- Physical State : Solid at room temperature
Synthesis
The synthesis of (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the bis(trifluoromethyl)phenyl groups. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.56 | Inhibition of tubulin polymerization |
| MDA-MB-435 (Breast Cancer) | <0.01 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.229 | Cell cycle arrest at G0/G1 phase |
These results indicate that the compound not only inhibits cell growth but also promotes apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
The mechanism by which (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its biological effects involves:
- Tubulin Inhibition : The compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
- Caspase Activation : Treatment with this compound has shown to significantly activate caspase pathways in cancer cells, indicating its role in programmed cell death .
Case Studies
- Case Study 1 : A study involving A549 cells demonstrated that treatment with (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol resulted in a dose-dependent increase in nuclear condensation and caspase activation. At concentrations of 50 and 100 nM, there was a 1.5 to 3-fold increase in caspase activity compared to untreated controls .
- Case Study 2 : In another investigation focusing on MDA-MB-435 cells, the compound exhibited an IC50 value of 0.229 µM, showcasing its potent antiproliferative activity and ability to induce apoptosis through mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol?
A common approach involves refluxing precursor ligands (e.g., trifluoromethyl-substituted aryl aldehydes) with pyrrolidine derivatives in methanol, followed by recrystallization from dichloromethane. For example, analogous manganese(III) complexes were synthesized via 4-hour reflux with triethylamine as a base, yielding >85% after recrystallization . Fluorinated aromatic components may require inert conditions due to their electron-withdrawing nature .
Q. What safety precautions are critical when handling this compound?
The trifluoromethyl groups and pyrrolidine moiety pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work under fume hoods, and avoid open flames due to potential decomposition products. Store at 4–8°C to maintain stability .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- Mass spectrometry (EI) confirms molecular weight, with fragmentation patterns reflecting pyrrolidine and trifluoromethylphenyl groups .
- NMR (¹H/¹⁹F) resolves stereochemistry; trifluoromethyl groups show distinct ¹⁹F signals near -60 ppm .
Q. How can purity be ensured during synthesis?
Recrystallization from dichloromethane/methanol mixtures (slow evaporation) achieves >95% purity. HPLC with C18 columns (acetonitrile/water gradient) monitors impurities, while TLC (silica, hexane:ethyl acetate 3:1) tracks reaction progress .
Advanced Research Questions
Q. How do computational methods enhance reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in electrophilic substitutions. Reaction path searches combined with experimental feedback loops optimize conditions (e.g., solvent, temperature) for novel fluorinated products . For example, ICReDD’s workflow reduced reaction development time by 40% in analogous systems .
Q. What role do trifluoromethyl groups play in modulating reactivity?
The electron-withdrawing trifluoromethyl groups increase electrophilicity at the aryl ring, favoring nucleophilic aromatic substitution. Steric hindrance from the 3,5-substitution directs reactions to para positions. Fluorine’s inductive effect also stabilizes intermediates in cross-coupling reactions .
Q. How can stereochemical control be achieved during synthesis?
Chiral pyrrolidine derivatives (e.g., (S)-configured centers) require enantioselective catalysis. Asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalysts achieves >90% ee in related pyrrolidinemethanol systems . X-ray crystallography confirms absolute configuration .
Q. What strategies elucidate biological interactions of this compound?
- Molecular docking predicts binding to enzymes (e.g., kinases) via hydrogen bonding with the hydroxyl group and hydrophobic interactions with trifluoromethylphenyl moieties .
- Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) for protein targets, while SAR studies modify the pyrrolidine ring to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
